molecular formula C14H16F2N2O2 B1401478 (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-acetyl oxime CAS No. 691007-06-4

(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-acetyl oxime

Cat. No. B1401478
CAS RN: 691007-06-4
M. Wt: 282.29 g/mol
InChI Key: WCXWCTJJYPQSJB-JXAWBTAJSA-N
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Description

“(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-acetyl oxime” is a chemical compound with the molecular formula C14H16F2N2O2 and a molecular weight of 282.28600 . It is also known as "(1Z)-(2,4-Difluorophenyl)-4-piperidinylmethanone oxime acetate" .


Physical And Chemical Properties Analysis

This compound has a boiling point of 353.5ºC at 760 mmHg . The flash point is 167.6ºC . Unfortunately, the search results do not provide information on its melting point, density, or solubility in water .

Scientific Research Applications

Antimicrobial Activity

A study by Mallesha and Mohana (2014) synthesized a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. They found that compounds 4b, 4g, and 5e exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains, suggesting their potential for further research in antimicrobial applications (L. Mallesha & K. Mohana, 2014).

Structural and Theoretical Studies

Karthik et al. (2021) conducted a comprehensive study on the structure of a compound synthesized from 2,4-difluorophenyl(piperidin-4-yl)methanone oxime. They employed various spectroscopic techniques and X-ray diffraction studies to understand the molecular structure. The study also included theoretical calculations using density functional theory (DFT) to optimize structural coordinates, providing insights into the electronic properties of the molecule (C. S. Karthik et al., 2021).

Synthesis and Optimization

Zheng Rui (2010) detailed the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride using piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a reasonable overall yield of 62.4%. This research provides valuable information on the synthetic route and optimization for the production of this compound (Zheng Rui, 2010).

Antitubercular and Neuroprotective Activities

Several studies have explored the potential of derivatives of this compound in medicinal applications. Bisht et al. (2010) synthesized compounds with antitubercular activity, one of which included a piperidin-1-yl derivative showing significant in vitro and in vivo activity against Mycobacterium tuberculosis (S. S. Bisht et al., 2010). Additionally, Zhong et al. (2020) synthesized aryloxyethylamine derivatives, including a piperidin-4-yl variant, that showed potential neuroprotective effects against glutamate-induced cell death and ischemic stroke in animal models (Y. Zhong et al., 2020).

Safety And Hazards

The safety data sheet for this compound suggests that in case of skin contact, one should wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician . It is incompatible with strong oxidizing agents and ammonia .

properties

IUPAC Name

[(Z)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O2/c1-9(19)20-18-14(10-4-6-17-7-5-10)12-3-2-11(15)8-13(12)16/h2-3,8,10,17H,4-7H2,1H3/b18-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXWCTJJYPQSJB-JXAWBTAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=C(C1CCNCC1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/N=C(/C1CCNCC1)\C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-acetyl oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-acetyl oxime
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(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-acetyl oxime
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(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-acetyl oxime
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(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-acetyl oxime
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(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-acetyl oxime

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